4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]
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Overview
Description
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] is an organic compound with the molecular formula C38H30N2. It is known for its complex structure, which includes multiple aromatic rings and tertiary amine groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] typically involves the reaction of N,N-diphenylbenzenamine with an appropriate ethenediyl source under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the ethenediyl linkage between the two N,N-diphenylbenzenamine units.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions in a controlled environment to ensure high yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenediyl linkage to an ethylene linkage.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions include various quinone derivatives, ethylene-linked compounds, and substituted aromatic derivatives .
Scientific Research Applications
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] involves its interaction with various molecular targets. The compound’s aromatic rings and tertiary amine groups allow it to engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,2-Ethanediyl)bis[N,N-diphenylbenzenamine]
- 4,4’-Diaminobibenzyl
- 4,4’-Ethylenedianiline
- 4,4’-Diaminodibenzyl
Uniqueness
4,4’-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] is unique due to its ethenediyl linkage, which imparts distinct electronic and steric properties compared to similar compounds with different linkages. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Biological Activity
4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine], also known as 4,4'-dicyanostilbene, is a compound that has garnered interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C₁₆H₁₀N₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 6292-62-2
- Density : 1.17 g/cm³
- Boiling Point : 445 °C
Synthesis
The synthesis of 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] typically involves the following steps:
- Starting Material : The synthesis begins with the appropriate aniline derivatives.
- Condensation Reaction : A condensation reaction between two equivalents of diphenylamine and a suitable aldehyde or ketone leads to the formation of the desired compound.
Antimicrobial Properties
Research indicates that 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] exhibits significant antimicrobial activity. It has been shown to be effective against various strains of bacteria and fungi. Notably:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated in vivo efficacy against MRSA with an effective concentration (EC50) of approximately 27 nM .
Antimalarial Activity
The compound has also been identified as a potent antimalarial agent. In studies involving the Dd2 strain of Plasmodium falciparum, it exhibited remarkable activity with an EC50 value indicating strong potential for therapeutic applications in malaria treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kyei-Baffour et al. explored the efficacy of various aryl isonitriles as antimalarial agents. Among these compounds, 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] was highlighted for its low EC50 value against drug-resistant malaria strains, suggesting its potential as a lead compound for further development in antimalarial therapies .
Compound Name | Target Pathogen | EC50 (nM) |
---|---|---|
4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] | Methicillin-resistant Staphylococcus aureus | 27 |
Other Aryl Isonitriles | Various strains | Varies |
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed to identify the key functional groups responsible for the biological activity of this compound. Modifications to the diphenyl groups significantly influenced its antimicrobial potency and selectivity towards bacterial strains .
The mechanism by which 4,4'-(1,2-ethenediyl)bis[N,N-diphenylbenzenamine] exerts its biological effects involves interaction with specific molecular targets within microbial cells. The compound may disrupt cellular membranes or inhibit critical enzymatic pathways necessary for microbial survival.
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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